2-[3-(1H-imidazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride
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Overview
Description
2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a compound that features both an imidazole ring and an azetidine ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while azetidine is a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride typically involves the formation of the imidazole and azetidine rings followed by their coupling. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of imidazole derivatives .
Scientific Research Applications
2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The azetidine ring can interact with biological membranes, altering their properties and affecting cellular processes . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)acetic acid hydrochloride: Similar structure but lacks the azetidine ring.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Similar structure but different functional groups.
Uniqueness
2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to the presence of both the imidazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(3-imidazol-1-ylazetidin-3-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-7(13)3-8(4-10-5-8)11-2-1-9-6-11;;/h1-2,6,10H,3-5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOLOTCWYLLCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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